molecular formula C20H17N3O3 B15167940 5,5-diphenylimidazolidine-2,4-dione;1H-pyridin-4-one CAS No. 595564-72-0

5,5-diphenylimidazolidine-2,4-dione;1H-pyridin-4-one

Cat. No.: B15167940
CAS No.: 595564-72-0
M. Wt: 347.4 g/mol
InChI Key: LKQRTLRRXQYXJG-UHFFFAOYSA-N
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Description

5,5-Diphenylimidazolidine-2,4-dione (CAS 57-41-0), also known as phenytoin, is a well-established anticonvulsant drug. Its structure features a hydantoin core with two phenyl substituents at the 5-position, contributing to its lipophilicity and ability to cross the blood-brain barrier (BBB) . Derivatives of this compound are synthesized via alkylation, acetylation, or conjugation with pharmacophores like isatin or benzaldehyde to enhance therapeutic properties .

Properties

CAS No.

595564-72-0

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

IUPAC Name

5,5-diphenylimidazolidine-2,4-dione;1H-pyridin-4-one

InChI

InChI=1S/C15H12N2O2.C5H5NO/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12;7-5-1-3-6-4-2-5/h1-10H,(H2,16,17,18,19);1-4H,(H,6,7)

InChI Key

LKQRTLRRXQYXJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3.C1=CNC=CC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

5,5-diphenylimidazolidine-2,4-dione: can be synthesized through the reaction of benzil with urea under acidic conditions . The reaction typically involves heating benzil and urea in the presence of a catalyst such as hydrochloric acid, leading to the formation of the imidazolidine ring.

1H-pyridin-4-one: can be synthesized through the oxidation of 4-pyridone using oxidizing agents like potassium permanganate or hydrogen peroxide . The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the selective oxidation of the pyridine ring.

Industrial Production Methods

Industrial production of 5,5-diphenylimidazolidine-2,4-dione involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of continuous reactors and advanced purification techniques such as recrystallization and chromatography .

For 1H-pyridin-4-one , industrial production often employs catalytic oxidation processes, where catalysts like platinum or palladium are used to enhance the efficiency of the oxidation reaction .

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

5,5-Diphenylimidazolidine-2,4-dione Derivatives

Structure-Activity Relationships (SAR)
  • Lipophilicity : Alkylation (e.g., 3-decyl, 3-benzyl) enhances BBB penetration but may reduce aqueous solubility .
  • Electron-withdrawing groups : Chloro or nitro groups at C3/C6 improve anticonvulsant activity by stabilizing binding to GABA-A receptors .
  • Conjugation strategies : Isatin or benzaldehyde derivatives introduce planar aromatic systems, aiding intercalation into kinase domains (e.g., EGFR) .
Physicochemical Properties
Property Phenytoin 3-Decyl Derivative Chloro-Substituted (C3)
Molecular Weight (g/mol) 252.27 418.56 320.76
logP 2.1 5.8 3.5
Solubility (mg/mL) 0.02 <0.01 0.15
Half-life (hours) 6–24 12–36 8–18

1H-Pyridin-4-one and Related Pyridine/Pyridone Derivatives

Key Compounds and Activities
Compound Structure Biological Activity Reference
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Chloro and nitro substituents Anticancer (melting point: 268–287°C)
Pyrazole-carboximidamide derivatives 4,5-dihydro-1H-pyrazole core Antimicrobial, antifungal
SAR Insights
  • Substituent effects: Electron-withdrawing groups (e.g., Cl, NO₂) on pyridine/pyridone rings enhance binding to ATP pockets in kinases .
  • Heterocyclic fusion : Pyrazole derivatives with carboximidamide moieties show broad-spectrum antimicrobial activity due to increased hydrogen bonding .

5,5-Diphenylimidazolidine-2,4-dione Derivatives

  • Synthetic routes: Biltz method: Condensation of benzil with urea in ethanol (95% yield) . Schiff base formation: Reaction with isatin/benzaldehyde under acidic conditions .
  • Yield optimization : Alkylation via phase-transfer catalysis improves efficiency (e.g., 3-methyl derivative: 82% yield) .

Pyridine/Pyridone Derivatives

  • Suzuki coupling: Used for aryl-aryl bond formation in 2-amino-pyridine derivatives .
  • Cyclocondensation : Pyrazole-carboximidamides synthesized via hydrazine and carbonyl intermediates .

Biological Activity

5,5-Diphenylimidazolidine-2,4-dione;1H-pyridin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, particularly focusing on its anticancer, antibacterial, and anticonvulsant properties based on recent studies.

Chemical Structure and Properties

The compound can be represented by the molecular formula C20H17N3O3C_{20}H_{17}N_{3}O_{3} and has a molecular weight of 347.4 g/mol. Its structure includes an imidazolidine ring fused with a pyridinone moiety, which is hypothesized to contribute to its biological activities.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. A derivative of 5,5-diphenylimidazolidine-2,4-dione demonstrated significant growth inhibitory effects against several cancer cell lines, including HeLa (cervical), A549 (lung), and MDA-MB-231 (breast) cells. The average IC50 values for these compounds were found to be 109 μM for compound 13, 59 μM for compound 16, 81 μM for compound 17, and 113 μM for compound 18 .

Mechanism of Action:

  • Inhibition of EGFR and VEGFR2: Compound 16 exhibited potent inhibitory activity against EGFR and VEGFR2 with IC50 values of 6.17 μM and 0.09 μM, respectively.
  • Induction of Apoptosis: The compound induced caspase-dependent apoptosis and increased reactive oxygen species (ROS) production at concentrations of 5 and 10 μM .

Antibacterial Activity

The antibacterial properties of various derivatives of 5,5-diphenylimidazolidine-2,4-dione have also been explored. A study reported the synthesis of new derivatives that were tested against several bacterial strains. Some derivatives exhibited significant antibacterial activity, indicating the potential for development as antimicrobial agents .

Anticonvulsant Activity

The anticonvulsant effects of hydantoin derivatives have been well documented. The mechanism is primarily attributed to the inhibition of sodium channels in neuronal cells. Studies indicate that these compounds can effectively reduce seizure activity in animal models .

Study on Anticancer Activity

In a study assessing the anticancer effects of synthesized derivatives of 5,5-diphenylimidazolidine-2,4-dione:

  • Objective: To evaluate the anticancer efficacy against various human cancer cell lines.
  • Findings: Compounds showed varying degrees of cytotoxicity with specific derivatives being more effective against certain cancer types. For instance, derivative compound 16 was particularly effective against breast cancer cells .

Study on Antibacterial Activity

A research project focused on synthesizing new derivatives and evaluating their antibacterial properties:

  • Objective: To identify novel antibacterial agents from imidazolidine derivatives.
  • Findings: Several synthesized compounds displayed promising antibacterial activity against Gram-positive and Gram-negative bacteria .

Summary Table of Biological Activities

Activity Compound IC50 Value (μM) Cell Line/Organism
AnticancerCompound 166.17 (EGFR)HeLa, A549, MDA-MB-231
Compound 160.09 (VEGFR2)HeLa, A549, MDA-MB-231
AntibacterialVariousVariesGram-positive/negative bacteria
AnticonvulsantVariousNot specifiedAnimal models

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5,5-diphenylimidazolidine-2,4-dione, and what critical parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclocondensation of diarylureas with glyoxal derivatives under acidic or basic conditions. Key parameters include solvent polarity (e.g., DMF or THF), temperature control (80–120°C), and stoichiometric ratios of reactants. For example, demonstrates the use of hexyl-substituted derivatives synthesized via nucleophilic substitution, emphasizing the role of symmetry in crystal packing . Purification often employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Yield optimization requires monitoring by TLC and NMR to detect intermediate byproducts.

Q. How can spectroscopic and crystallographic methods characterize 1H-pyridin-4-one derivatives?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR identify tautomeric forms (e.g., keto-enol equilibria) and substituent effects on pyridinone rings. For instance, highlights hydroxy and amino substituents in pyridin-2-ones, showing distinct downfield shifts for hydroxyl protons (~12 ppm) .
  • X-ray Crystallography : Resolves steric effects from phenyl groups in imidazolidinediones. provides bond-length data (e.g., N1–C4 = 1.47 Å) and torsion angles to confirm non-planar conformations .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular ions (e.g., [M+H]+^+) and fragmentation patterns for structural confirmation.

Advanced Research Questions

Q. What computational strategies predict reaction pathways for imidazolidinedione derivatives, and how can experimental data validate these models?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to map transition states and activation energies. highlights ICReDD’s approach, combining reaction path searches (e.g., GRRM17 software) with experimental validation via kinetic studies .
  • Validation : Compare computed Gibbs free energy profiles with experimental Arrhenius plots. Discrepancies may arise from solvent effects or neglected entropic contributions. Adjust computational models using implicit solvent models (e.g., SMD) or ab initio molecular dynamics .

Q. How can factorial design of experiments (DoE) optimize multi-variable synthesis conditions for 5,5-diphenylimidazolidine-2,4-dione?

  • Methodological Answer :

  • Screening Design : Use a 2k^k factorial design to test variables (temperature, catalyst loading, solvent polarity). emphasizes minimizing experiments while capturing interactions (e.g., temperature × solvent effects) .
  • Response Surface Methodology (RSM) : Central composite designs refine optimal conditions. For example, maximize yield by modeling quadratic terms for reaction time and pH. Statistical parameters (R2^2, adjusted R2^2) ensure model robustness .
  • Robustness Testing : Vary factors within ±5% of optimal conditions to assess reproducibility.

Q. How should researchers resolve contradictions between computational predictions and experimental outcomes in pyridinone reactivity studies?

  • Methodological Answer :

  • Error Source Analysis : Check for overlooked intermediates (e.g., radical species) or inaccurate functional groups in DFT calculations. recommends iterative feedback: recalibrate computational models using experimental kinetic data (e.g., Eyring plots) .
  • Experimental Replication : Repeat under inert atmospheres (e.g., N2_2) to exclude oxidation artifacts. For example, identifies air-sensitive intermediates in terpyridine syntheses .

Data Contradiction Analysis

Q. What methodologies address conflicting spectroscopic data in characterizing tautomeric forms of 1H-pyridin-4-one?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Resolve dynamic equilibria by cooling samples (e.g., –40°C) to "freeze" tautomers. used VT-NMR to distinguish enol and keto forms in pyridin-2-ones .
  • Isotopic Labeling : Introduce deuterium at exchangeable protons (e.g., OH/NH) to simplify splitting patterns.
  • Cross-Validation : Compare IR (C=O stretches) and UV-Vis (π→π* transitions) data with computational spectra (TD-DFT).

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